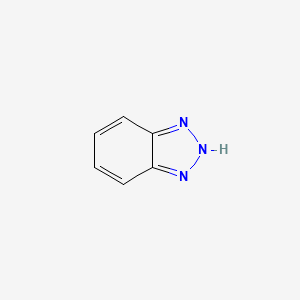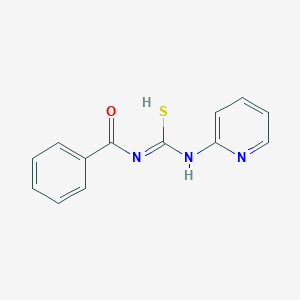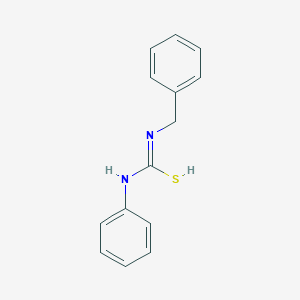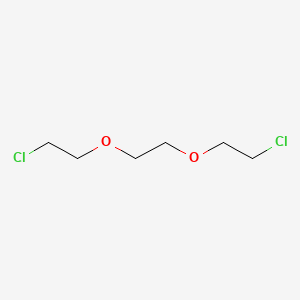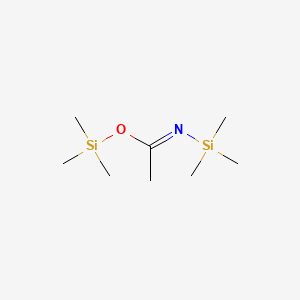
3,5-Bis(trifluoromethyl)benzamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide” is also known as “3,5-Bis(trifluoromethyl)benzamidoxime”. It is a derivative of BAO (3,5-bis(trifluoromethyl)) and contains an amidoxime as a functional group . The molecular formula is C9H6F6N2O .
Molecular Structure Analysis
The molecular structure of “N’-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide” consists of a benzene ring substituted with two trifluoromethyl groups and an amidoxime functional group . The average mass is 272.147 Da and the monoisotopic mass is 272.038422 Da .Physical and Chemical Properties Analysis
“N’-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide” has a melting point of 129-132 °C . Its molecular weight is 272.15 . The SMILES string representation isN\C(=N\O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F .
Safety and Hazards
Safety data sheets suggest that exposure to “N’-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide” should be minimized. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of fire, wear self-contained breathing apparatus .
Mechanism of Action
Target of Action
It has been found that trifluoromethyl substituted phenyl groups can act as potent growth inhibitors of different bacterial strains, including mrsa .
Mode of Action
The compound contains an amidoxime functional group , which may play a role in its interaction with its targets.
Pharmacokinetics
It has been noted that the trifluoromethyl group strategically placed on a phenyl ring is known to improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
Action Environment
It is generally recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .
Biochemical Analysis
Biochemical Properties
3,5-Bis(trifluoromethyl)benzamidoxime plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins. The interaction between this compound and these proteases involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . Additionally, this compound can form complexes with metal ions, which can further modulate enzyme activity and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, this compound can inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical effect.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence biochemical reactions . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites such as amino acids and nucleotides.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the action of targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and other regulatory proteins, influencing gene expression. In the mitochondria, this compound can affect metabolic processes and energy production.
Properties
IUPAC Name |
N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPMNUHESBFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72111-09-2 |
Source


|
| Record name | 72111-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Ammoniooxy)ethoxy]-3-(trifluoromethyl)benzene chloride](/img/structure/B7723507.png)
![1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride](/img/structure/B7723513.png)
![1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride](/img/structure/B7723519.png)
![(E)-[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride](/img/structure/B7723525.png)

